molecular formula C13H24N2O2 B12986922 tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B12986922
M. Wt: 240.34 g/mol
InChI Key: QOHQRRLYBGGRQV-ZJUUUORDSA-N
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Description

tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[420]octane-7-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate typically involves the formation of the diazabicyclo octane core through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the diazabicyclo core, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted diazabicyclo octane compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[420]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its rigid bicyclic structure provides a stable framework for binding studies, which can help elucidate the mechanisms of enzyme catalysis.

Medicine

In medicinal chemistry, tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The diazabicyclo core provides a rigid scaffold that can fit into enzyme active sites, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
  • tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
  • tert-Butyl (1R,6S)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Uniqueness

tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This combination of features provides distinct reactivity and binding properties compared to similar compounds. Its rigid bicyclic structure and the ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-8-13(4,5)10(9)15/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1

InChI Key

QOHQRRLYBGGRQV-ZJUUUORDSA-N

Isomeric SMILES

CC1(CNC[C@H]2[C@@H]1N(C2)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CNCC2C1N(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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